molecular formula C13H16FNO B6593940 7-Fluorospiro[isochromane-1,4'-piperidine] CAS No. 866029-25-6

7-Fluorospiro[isochromane-1,4'-piperidine]

Cat. No.: B6593940
CAS No.: 866029-25-6
M. Wt: 221.27 g/mol
InChI Key: ZGSFHOKUIGRIKJ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Molecular Design and Exploration

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are increasingly favored in molecular design for their inherent three-dimensionality. pharmablock.com This rigid, non-planar structure can lead to more precise interactions with biological targets, potentially enhancing potency and selectivity. pharmablock.com The sp³-rich nature of these scaffolds also tends to confer favorable physicochemical properties, such as improved aqueous solubility. pharmablock.com

The piperidine (B6355638) ring is a prevalent nitrogen-containing heterocycle found in numerous FDA-approved drugs. bepls.comnih.gov When incorporated into a spirocyclic system, the piperidine moiety's conformational flexibility is reduced, which can enhance its binding affinity to enzymes and receptors. bepls.com Spirocyclic piperidines have been investigated for a wide range of therapeutic applications, including as central nervous system agents, anti-HIV agents, and anti-inflammatory drugs. bepls.com Their ability to project functional groups in a well-defined spatial arrangement makes them valuable components in the design of novel bioactive molecules. pharmablock.com For instance, spiro[isochroman-piperidine] analogs have been synthesized and evaluated for their ability to inhibit histamine (B1213489) release. nih.govnih.gov

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various molecular properties. nih.govresearchgate.net Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its acidity (pKa), metabolic stability, and binding affinity to target proteins. nih.govtandfonline.com The substitution of hydrogen with fluorine, a relatively small atom, generally does not introduce significant steric hindrance. benthamscience.com Furthermore, fluorination can block sites of metabolic degradation, prolonging the drug's duration of action. nih.gov The use of the ¹⁸F isotope is also crucial for positron emission tomography (PET) imaging, a powerful diagnostic tool. researchgate.net

Structural Characteristics of 7-Fluorospiro[isochromane-1,4'-piperidine]

7-Fluorospiro[isochromane-1,4'-piperidine] is a synthetic compound featuring a unique amalgamation of three key structural elements: a fluorinated isochroman (B46142) core, a piperidine ring, and a spirocyclic junction. The isochroman component is a bicyclic ether, and the piperidine is a saturated six-membered heterocycle containing a nitrogen atom. The spiro linkage at the 1-position of the isochroman and the 4-position of the piperidine imparts a rigid, three-dimensional conformation. The fluorine atom is specifically positioned at the 7-position of the isochroman moiety.

Below is a data table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 866029-25-6
Molecular Formula C₁₃H₁₆FNO
Molecular Weight 221.27 g/mol
Appearance Likely a solid at room temperature
Storage Recommended to be stored at 2-8°C for long-term stability amadischem.com

Research Trajectory and Academic Objectives for Studying 7-Fluorospiro[isochromane-1,4'-piperidine]

The primary research objective for investigating 7-Fluorospiro[isochromane-1,4'-piperidine] is to explore its potential as a scaffold for the development of new therapeutic agents. The combination of the spirocyclic piperidine and the fluorinated isochroman suggests a focus on targets where three-dimensional structure and metabolic stability are crucial. Research efforts are likely directed towards understanding its structure-activity relationships (SAR) for various biological targets. nih.gov The synthesis of derivatives with modifications to the piperidine nitrogen or other positions on the aromatic ring would be a logical step to build a comprehensive SAR profile. Such studies could uncover lead compounds for conditions where isochroman or piperidine derivatives have shown promise, including neurological disorders, cancer, and infectious diseases. bepls.comresearchgate.netresearchgate.net The presence of fluorine also makes it a candidate for development as a PET imaging agent to study in vivo pharmacokinetics and target engagement. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-2-1-10-3-8-16-13(12(10)9-11)4-6-15-7-5-13/h1-2,9,15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFHOKUIGRIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191537
Record name 7-Fluoro-3,4-dihydrospiro[1H-2-benzopyran-1,4′-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866029-25-6
Record name 7-Fluoro-3,4-dihydrospiro[1H-2-benzopyran-1,4′-piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866029-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-3,4-dihydrospiro[1H-2-benzopyran-1,4′-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Interactions and Mechanistic Insights of 7 Fluorospiro Isochromane 1,4 Piperidine Analogues in Preclinical Models

Identification and Characterization of Biological Targets

The 7-fluorospiro[isochromane-1,4'-piperidine] scaffold and its analogues are synthetic compounds that have been investigated for their interactions with several biological targets. Research has primarily focused on their potential as antimicrobial agents, with additional studies revealing modulatory effects on other physiological pathways. The core structure, a piperidine (B6355638) ring fused to an isochroman (B46142) system via a spirocyclic center, provides a rigid framework that can be functionalized to achieve specific biological activities.

A significant area of investigation for spiro[isochromane-1,4'-piperidine] analogues is their activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. bldpharm.com Phenotypic screening of compound libraries has identified multiple chemical scaffolds that possess potent anti-tubercular activity, with a substantial number of these compounds targeting the Mycobacterial Membrane Protein Large 3 (MmpL3). sophion.com MmpL3 is an essential transporter protein in Mtb, belonging to the Resistance, Nodulation, and Division (RND) superfamily of efflux pumps. researchgate.netparchem.com Its primary function is to transport trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasmic space. parchem.comsigmaaldrich.com This process is a critical step in the biosynthesis of the mycobacterial outer membrane, which is vital for the bacterium's survival and pathogenicity. parchem.com

Analogues of 7-fluorospiro[isochromane-1,4'-piperidine] are considered putative MmpL3 inhibitors. acs.org This mechanism is supported by observations that Mtb strains with mutations in the mmpL3 gene exhibit resistance to these compounds. researchgate.netacs.org The inhibitory action is believed to stem from the disruption of the proton motive force that drives the transport process. researchgate.net Structural biology studies of related spiro-compounds in complex with MmpL3 reveal that they bind within a central transmembrane channel of the protein. researchgate.net A key interaction involves the piperidine nitrogen of the spirocycle, which interacts with the residue Asp645, thereby disrupting the protein's proton relay pathway and blocking its transport function. researchgate.net The inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and prevents the formation of the outer mycomembrane, ultimately resulting in bacterial death. sigmaaldrich.com

While proteins are the most common drug targets, nucleic acids like RNA present alternative therapeutic opportunities for various diseases, including viral infections. acs.org The rational design of small molecules that can selectively bind to specific RNA structures remains a challenge. acs.org Research into spirocyclic compounds has shown that certain scaffolds can interact with RNA. For instance, spirocycles that merge an aromatic unit with polyamine functions, such as isoquinoline-piperidine spirocycles, have demonstrated the ability to bind to RNA sequences with specific secondary structures. acs.org

These analogous compounds have shown promising activity as inhibitors of the interaction between the HIV trans-activation response (TAR) RNA and the trans-activator of transcription (Tat) protein, which is a target for disrupting the HIV-1 replication cycle. acs.org Although direct studies on 7-fluorospiro[isochromane-1,4'-piperidine] itself as an RNA binder are not extensively documented in the reviewed literature, the findings on analogous spirocyclic systems suggest a potential for this chemical class to be explored for interactions with RNA drug targets.

Early research into spiro[isochroman-piperidine] analogues identified their capacity to modulate immune responses, specifically the release of histamine (B1213489) from mast cells. nih.govnih.gov Studies involving 1'-alkylspiro[isochroman-3,4-piperidines] and 1'-alkylspiro[isochroman-4,4'-piperidines] demonstrated that several of these compounds could inhibit histamine release induced by compound 48/80 from isolated rat peritoneal mast cells. nih.gov Compound 48/80 is a potent histamine-releasing agent commonly used in experimental models. The inhibition of its effect by these spiro-compounds points to a stabilizing effect on mast cells or an interference with the degranulation process. The structure-activity relationship studies from this research highlight the specific structural requirements within the spiro[isochroman-piperidine] series for this inhibitory activity. nih.govnih.gov

The broader pharmacological profile of the spiro[isochromane-1,4'-piperidine] scaffold has been explored, revealing interactions with other receptor systems. A closely related analogue, 3H-spiro[isobenzofuran-1,4'-piperidine], which differs slightly in its core heterocycle, has been used to develop high-affinity fluorescent probes for studying Sigma (σ) receptors. nih.gov These receptors are implicated in a variety of neurological diseases, and ligands based on this spiro-piperidine scaffold have been shown to bind with high affinity to the σ1 receptor subtype. nih.gov

In the context of the specific targets listed, searches of the scientific literature did not yield direct evidence linking 7-fluorospiro[isochromane-1,4'-piperidine] or its immediate analogues to Free Fatty Acid Receptor 1 (FFA1) or soluble Epoxide Hydrolase (sEH). While other, structurally distinct piperidine-containing molecules have been developed as sEH inhibitors, this activity has not been reported for the spiro[isochroman-piperidine] class. nih.govnih.gov

Ligand-Receptor Binding Studies and Affinities

The mechanistic insights into how 7-fluorospiro[isochromane-1,4'-piperidine] analogues interact with their biological targets are substantiated by ligand-receptor binding studies and affinity measurements.

In vitro assays have been crucial for characterizing the interactions between spiro[isochromane-1,4'-piperidine] analogues and their targets.

MmpL3 Binding: The interaction with MmpL3 has been quantified using various methods. The minimum inhibitory concentration (MIC) is a measure of the lowest compound concentration needed to inhibit the growth of M. tuberculosis in liquid culture. acs.org For a reported MmpL3 inhibitor with a spirocycle scaffold, the MIC was 0.22 µM against the H37Rv strain. acs.org Binding affinities (KD) of various inhibitors to purified MmpL3 from M. smegmatis have also been determined, showing values in the micromolar to nanomolar range for different compounds. nih.gov For example, the inhibitor AU1235 showed a KD of 0.29 µM. nih.gov These assays confirm a direct and high-affinity interaction between the inhibitors and the MmpL3 protein. nih.gov

Table 1: In Vitro Activity Profile of MmpL3 Inhibitors

CompoundTarget OrganismAssay TypeAffinity/Activity (µM)Reference
AU1235M. smegmatisBinding Affinity (KD)0.29 nih.gov
ICA38M. smegmatisBinding Affinity (KD)0.16 nih.gov
SQ109M. smegmatisBinding Affinity (KD)1.65 nih.gov
Spirocycle Analogue 1M. tuberculosis H37RvMIC0.22 acs.org
Spirocycle Analogue 2M. tuberculosis H37RvMIC0.14 acs.org

Histamine Release Assays: The characterization of histamine release modulation was performed using in vitro assays with rat peritoneal mast cells. nih.gov The inhibitory activity of the spiro-compounds was quantified by measuring their ability to prevent the release of histamine following stimulation with compound 48/80. nih.gov

Sigma Receptor Binding: For the closely related spiro[isobenzofuran-1,4'-piperidine] scaffold, binding affinities for σ receptors were determined using fluorescence-based techniques. nih.gov These assays often use fluorescently labeled ligands in competition with the test compound to determine binding affinity, avoiding the need for radioligands. nih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of a ligand with its biological target can occur at the primary binding site, known as the orthosteric site, or at a secondary site, termed the allosteric site. nih.gov Orthosteric ligands directly compete with the endogenous substrate, while allosteric modulators bind to a different site, inducing a conformational change in the receptor that alters the binding or efficacy of the orthosteric ligand. nih.gov

In the context of spiro[isochromane-1,4'-piperidine] analogues, research has primarily pointed towards an orthosteric binding mechanism. Specifically, studies on spiro[chromene-2,4′-piperidine] derivatives, which share a core structure with 7-Fluorospiro[isochromane-1,4'-piperidine], have identified these compounds as potent and selective partial agonists of the 5-HT2C receptor. nih.gov Molecular docking studies of these analogues within the 5-HT2C receptor have revealed that they occupy the presumed orthosteric pocket. nih.gov

Key interactions observed in these docking models include a strong salt bridge formation between the charged piperidine nitrogen of the spiro compound and the aspartic acid residue at position 134 (ASP134) of the receptor. nih.gov Furthermore, the rigid chromene scaffold of these molecules engages in aromatic edge-to-face π–π stacking interactions with phenylalanine residues at positions 327 (PHE327) and 328 (PHE328). nih.gov These interactions are crucial for the high-affinity binding and activation of the receptor. The binding pose of these spiro[chromene-2,4′-piperidine] analogues shows significant overlap with that of other known 5-HT2C receptor agonists, further supporting an orthosteric binding mode. nih.gov

While the focus of existing research has been on orthosteric binding, the possibility of allosteric modulation by some spiro-piperidine derivatives cannot be entirely ruled out, especially given the structural diversity within this class of compounds. mdpi.com However, for analogues closely related to 7-Fluorospiro[isochromane-1,4'-piperidine], the current evidence strongly supports an orthosteric mechanism of action at the 5-HT2C receptor.

Biochemical and Cellular Mechanistic Investigations

The biological activity of spiro[isochromane-1,4'-piperidine] analogues in cellular models is intrinsically linked to their interaction with specific molecular targets. For the spiro[chromene-2,4′-piperidine] series, which includes a 7-fluoro substituted analogue, the primary pathway of biological activity is the activation of the 5-HT2C receptor. nih.gov In cellular assays using a Flp-In T-rex293 cell line stably expressing human 5-HT2C receptors, these compounds were shown to activate calcium flux. nih.gov This indicates that their binding to the receptor initiates a signaling cascade that leads to an increase in intracellular calcium levels.

The potency and efficacy of these compounds are influenced by substitutions on the chromene ring. Notably, the presence of a small halogen atom, such as chlorine or fluorine, at the 7-position was found to enhance both the potency and selectivity for the 5-HT2C receptor. nih.gov This finding is particularly relevant for understanding the potential activity of 7-Fluorospiro[isochromane-1,4'-piperidine].

Beyond the 5-HT2C receptor, other spiro[isochromane-piperidine] analogues have been investigated for different biological activities. For instance, some derivatives have been shown to inhibit histamine release from rat peritoneal mast cells induced by compound 48/80. nih.govnih.gov This suggests an alternative pathway of biological activity, likely involving the modulation of mast cell degranulation, although the precise molecular target in this pathway has not been fully elucidated.

The activation of G protein-coupled receptors (GPCRs) like the 5-HT2C receptor by spiro[isochromane-1,4'-piperidine] analogues initiates a cascade of intracellular signaling events. The 5-HT2C receptor is known to couple to Gq/11 proteins. Upon agonist binding, the activated receptor promotes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.

The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. nih.gov This increase in intracellular calcium, as observed in the cellular assays with spiro[chromene-2,4′-piperidine] analogues, is a hallmark of the Gq pathway activation. nih.gov

The other second messenger, DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream protein targets, leading to a wide range of cellular responses. Therefore, the modulation of the 5-HT2C receptor by these spiro compounds can have a significant impact on cellular function through the Gq-PLC-IP3/DAG signaling cascade.

There is currently no specific information available in the scientific literature regarding the development of resistance to 7-Fluorospiro[isochromane-1,4'-piperidine] or its close analogues in target organisms or systems.

Generally, resistance to therapeutic agents can develop through various mechanisms, including mutations in the target protein that reduce drug binding affinity, upregulation of drug efflux pumps, or alterations in downstream signaling pathways that bypass the effect of the drug. nih.gov For a compound targeting a GPCR like the 5-HT2C receptor, mutations in the orthosteric binding site could potentially lead to resistance by preventing the spiro-piperidine analogue from binding effectively. However, without specific preclinical or clinical studies on resistance to this class of compounds, any discussion of resistance mechanisms remains speculative. Further research is required to investigate the potential for resistance development and to elucidate the underlying molecular mechanisms.

Structure Activity Relationship Sar Analysis and Rational Design of 7 Fluorospiro Isochromane 1,4 Piperidine Analogues

Systematic Exploration of Structural Modifications

The biological activity of spiro[isochroman-piperidine] analogues can be finely tuned through systematic structural modifications. nih.govnih.gov These modifications typically involve altering substituents on both the piperidine (B6355638) and isochroman (B46142) ring systems to probe interactions with biological targets and optimize pharmacokinetic properties.

Research into related spiro[isochroman-piperidine] cores has demonstrated that the nature of the substituent on the piperidine nitrogen is a critical determinant of biological activity. nih.gov For instance, in studies on the inhibition of histamine (B1213489) release, variations in the alkyl group at the 1'-position of the piperidine ring led to significant differences in potency.

The bioactivity of these compounds is not limited to a single target class. Spirocyclic structures, including those based on chromane (B1220400) and piperidine, have shown a wide range of activities, including anticancer effects. researchgate.net The substitution pattern on the aromatic portion of the isochroman ring also plays a crucial role. The introduction of electron-withdrawing or electron-donating groups can influence the electronic environment of the molecule, affecting its binding affinity and metabolic stability.

To illustrate potential SAR trends for the 7-Fluorospiro[isochromane-1,4'-piperidine] scaffold, the following table outlines hypothetical bioactivity data based on common substituent variations seen in related series.

Table 1: Hypothetical Bioactivity of 7-Fluorospiro[isochromane-1,4'-piperidine] Analogues

Compound IDR (Piperidine Substituent)Aromatic SubstituentHypothetical TargetPredicted Activity (IC₅₀)
1 -H7-FluoroSigma-1 Receptor50 nM
2 -CH₃7-FluoroSigma-1 Receptor35 nM
3 -CH₂CH₂Ph7-FluoroSigma-1 Receptor10 nM
4 -C(=O)Ph7-FluoroSigma-1 Receptor> 1 µM
5 -H7-ChloroSigma-1 Receptor65 nM
6 -H7-MethoxySigma-1 Receptor150 nM

Note: This table is for illustrative purposes and based on established principles of medicinal chemistry.

The introduction of a fluorine atom into a drug candidate can profoundly impact its properties, including metabolic stability, binding affinity, and membrane permeability. nih.gov The position of the fluorine atom on the isochroman ring is a key factor in its effect. In 7-Fluorospiro[isochromane-1,4'-piperidine], the fluorine at the 7-position influences the electronic character of the aromatic ring.

Fluorine is a highly electronegative atom, and its presence can block metabolic oxidation at or near the site of substitution, a common strategy to enhance a drug's half-life. rsc.org For example, fluorination at a site that would otherwise be hydroxylated by cytochrome P450 enzymes can prevent this metabolic pathway. rsc.org The specific placement at position 7 would alter the molecule's dipole moment and quadrupole moment compared to isomers with fluorine at the 5, 6, or 8 positions, potentially leading to different interactions with a protein target. The electrostatic effects of fluorine can hinder certain chemical reactions while potentially enabling others, a factor that must be considered in both synthesis and biological activity. researchgate.net

Conformational Analysis and its Implications for Ligand-Target Recognition

The rigid nature of spirocyclic scaffolds is a primary advantage in drug design. bldpharm.com By locking multiple rotatable bonds, these structures reduce the entropic penalty upon binding to a target, which can lead to higher affinity. uniroma1.it

The spirocyclic fusion in 7-Fluorospiro[isochromane-1,4'-piperidine] fixes the relative orientation of the fluorinated aromatic ring and the piperidine ring. This creates a well-defined three-dimensional shape where the key pharmacophoric elements—the basic nitrogen of the piperidine, the aromatic ring, and the ether oxygen of the isochroman—are held in a specific spatial arrangement. This pre-organization ensures that the molecule presents a consistent conformation to its biological target. bldpharm.com This is critical for establishing precise hydrogen bond, hydrophobic, and electrostatic interactions. For example, in the optimization of inhibitors for certain protein tyrosine phosphatases, spirocyclic scaffolds were used to maintain the orientation of a primary amine for crucial hydrogen bonding interactions. bldpharm.com

The core structure of 7-Fluorospiro[isochromane-1,4'-piperidine] is an example of a rigidified scaffold. acs.orgnih.gov The strategy of rigidification aims to lock a flexible molecule into its bioactive conformation, thereby increasing activity and reducing the likelihood of binding to off-targets, which can cause side effects. uniroma1.it The spiro atom serves as a pivotal point that restricts the conformational freedom of the two fused rings. This inherent rigidity increases the fraction of sp³-hybridized carbons, a molecular characteristic often associated with higher clinical success rates in drug development. bldpharm.com By reducing flexibility, the molecule is more likely to be in the correct conformation for binding when it encounters its target, which is thermodynamically favorable. uniroma1.it

Computational Chemistry Approaches to SAR

Computational methods are indispensable tools for understanding and predicting the SAR of complex molecules like 7-Fluorospiro[isochromane-1,4'-piperidine]. nih.gov These approaches allow for the rapid evaluation of virtual compounds and provide insights into the molecular basis of their activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate structural features of a series of analogues with their biological activity. nih.gov For piperidine derivatives, 2D and 3D autocorrelation descriptors can be used to develop predictive models for properties like inhibitory concentration (IC₅₀). nih.gov

Molecular docking simulations can predict the binding mode of 7-Fluorospiro[isochromane-1,4'-piperidine] within the active site of a target protein. researchgate.net These simulations help to visualize and analyze key interactions, such as hydrogen bonds involving the piperidine nitrogen or pi-stacking with the fluorinated aromatic ring. rsc.org Furthermore, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time and to understand the dynamic nature of the ligand-receptor complex. rsc.org These computational studies can reveal crucial amino acid residues that interact with the ligand, providing a rational basis for designing new analogues with improved affinity and selectivity. researchgate.netrsc.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For the spiro[isochroman-piperidine] class of compounds, QSAR models can elucidate the key physicochemical and structural features that govern their therapeutic effects.

While specific QSAR models for 7-Fluorospiro[isochromane-1,4'-piperidine] are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the impact of various substitutions on the core scaffold. A typical QSAR study on this series would involve the synthesis of a library of analogues with diverse substituents on both the isochroman and piperidine rings. The biological activity of these compounds, for instance, their affinity for a particular receptor or their ability to inhibit an enzyme, would be determined experimentally.

These biological data points, in conjunction with calculated molecular descriptors for each analogue, would then be used to build a QSAR model. Key molecular descriptors could include:

Electronic properties: Hammett constants (σ), dipole moment, and partial atomic charges to describe the electronic influence of substituents.

Steric properties: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals radii to quantify the size and shape of substituents.

Hydrophobic properties: Partition coefficient (logP) or distribution coefficient (logD) to model the compound's lipophilicity.

Topological indices: Connectivity indices and shape indices that describe the molecule's topology and branching.

The resulting QSAR equation would provide a quantitative measure of the contribution of each descriptor to the biological activity. For example, a positive coefficient for a descriptor would indicate that increasing its value enhances activity, while a negative coefficient would suggest the opposite. Such models are instrumental in predicting the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates.

Molecular Docking and Dynamics Simulations for Binding Site Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 7-Fluorospiro[isochromane-1,4'-piperidine], and its biological target at an atomic level. These techniques provide insights into the binding mode, orientation, and affinity of a compound within the active site of a protein.

In the context of spiro[isochroman-piperidine] analogues, molecular docking studies have been employed to rationalize their observed in vitro activities. For instance, in studies on related spiro-piperidine derivatives as antileishmanial agents, docking experiments were conducted against Leishmania major pteridine (B1203161) reductase 1 (Lm-PTR1) to understand the binding interactions of the most active compounds. nih.gov These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

A hypothetical docking study of 7-Fluorospiro[isochromane-1,4'-piperidine] into a target protein might reveal the following:

The piperidine nitrogen could act as a hydrogen bond acceptor or donor, depending on its protonation state.

The fluorine atom on the isochroman ring might engage in specific interactions, such as halogen bonds or hydrophobic contacts, potentially enhancing binding affinity or selectivity.

The spirocyclic core would orient the isochroman and piperidine moieties in a specific conformation to fit optimally within the binding pocket.

Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted binding pose over time. MD simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of conformational changes and the calculation of binding free energies. For example, MD simulations have confirmed stable and high potential binding of active spiro-piperidine derivatives to Lm-PTR1. nih.gov

The insights gained from these simulations are invaluable for the rational design of new analogues with improved binding affinity and specificity.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity.

For the 7-Fluorospiro[isochromane-1,4'-piperidine] series, a pharmacophore model could be developed based on a set of known active analogues. This model would highlight the critical chemical features and their spatial relationships required for activity.

A potential pharmacophore model for this class of compounds might include:

A hydrophobic/aromatic feature corresponding to the benzene (B151609) ring of the isochroman moiety.

A hydrogen bond acceptor feature from the ether oxygen of the isochroman ring.

A hydrogen bond donor/acceptor or positive ionizable feature associated with the piperidine nitrogen.

A halogen bond donor feature for the fluorine atom, which could contribute to binding affinity and selectivity.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that match the pharmacophoric features. This approach facilitates the discovery of new lead compounds with potentially different core structures but similar biological activity.

Furthermore, the pharmacophore model can guide the design of new analogues of 7-Fluorospiro[isochromane-1,4'-piperidine] by suggesting positions for substituent modifications to enhance interactions with the target, as exemplified by the development of various spiro[isochroman-piperidine] analogues for the inhibition of histamine release. nih.govnih.govnih.gov

Compound/Analogue ClassMentioned Activity
Spiro[isochroman-piperidine] analogsInhibition of histamine release nih.govnih.govnih.gov
Spiro-piperidine derivativesAntileishmanial activity nih.gov
Furoxan coupled spiro-isoquinolino-piperidine derivativesPDE5 inhibitors nih.gov

Preclinical Pharmacokinetic and Metabolic Profiling of 7 Fluorospiro Isochromane 1,4 Piperidine and Its Analogues

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be cleared from the body. These assays typically use liver fractions, such as microsomes or hepatocytes, from various species, including humans, to estimate a compound's metabolic fate.

Microsomal Stability and Intrinsic Clearance Determinations

The stability of a new chemical entity is often first assessed in liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. nuvisan.com In these experiments, the test compound is incubated with liver microsomes and a regenerating system for cofactors like NADPH. The concentration of the compound is measured over time to determine its rate of disappearance.

From this data, key parameters are calculated:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, assuming no limitations from blood flow. nuvisan.com

This data is crucial for ranking compounds and predicting their in vivo hepatic clearance. nuvisan.com For accurate comparisons, it is often necessary to determine the unbound intrinsic clearance (CLin,u), which accounts for non-specific binding to the microsomes. nih.govresearchgate.net

Table 1: Representative Data for Microsomal Stability Assessment (Note: This table is illustrative as no data was found for 7-Fluorospiro[isochromane-1,4'-piperidine].)

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Data not available Data not available
Rat Data not available Data not available
Mouse Data not available Data not available

Enzyme Kinetic Studies of Metabolic Transformations

To understand the specific enzymes responsible for a compound's metabolism, enzyme kinetic studies are performed. This often involves using recombinant human cytochrome P450 (CYP) enzymes to identify which isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are the primary contributors to the compound's breakdown. nih.gov These studies determine kinetic parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). This information is vital for predicting potential drug-drug interactions.

Metabolite Identification and Characterization (Preclinical Context)

Identifying the metabolic products of a drug candidate is critical for understanding its clearance mechanisms and identifying any potentially active or toxic metabolites.

Hydroxylation and Other Biotransformation Pathways

Metabolite identification studies aim to determine the chemical transformations a compound undergoes. mdpi.com These biotransformations are categorized into Phase I reactions (like oxidation, reduction, and hydrolysis) and Phase II reactions (conjugation with endogenous molecules like glucuronic acid). For a compound like 7-Fluorospiro[isochromane-1,4'-piperidine], potential metabolic pathways could include:

Hydroxylation: Addition of a hydroxyl (-OH) group, often a primary metabolic route for aromatic or aliphatic C-H bonds.

N-dealkylation: Removal of an alkyl group from the piperidine (B6355638) nitrogen.

Oxidation: Further oxidation of hydroxylated metabolites.

Glucuronidation: Conjugation of a hydroxyl group with glucuronic acid.

These studies are typically conducted by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry. mdpi.com

Structural Elucidation of Major Metabolites

Once metabolites are detected, their exact chemical structures must be determined. This is achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. By comparing the mass spectra and fragmentation patterns of the metabolites with the parent compound, the sites of metabolic modification can be pinpointed.

In Vivo Pharmacokinetic Characterization in Animal Models (Mechanistic Focus)

Following in vitro assessment, the pharmacokinetic profile of a compound is evaluated in vivo using animal models such as rats or mice. nih.gov The compound is administered, typically via intravenous and oral routes, and its concentration in blood or plasma is measured over time.

This allows for the determination of key pharmacokinetic parameters that describe the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living system.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Note: This table is illustrative as no data was found for 7-Fluorospiro[isochromane-1,4'-piperidine].)

Parameter Description Value (Rat Model)
Clearance (CL) The volume of plasma cleared of the drug per unit time. Data not available
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Data not available
Terminal Half-life (t½) The time required for the plasma concentration to decrease by half after reaching pseudo-equilibrium. Data not available

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Data not available |

A mechanistic focus involves correlating the in vivo findings with the in vitro data. For instance, high intrinsic clearance observed in liver microsomes would be expected to translate to high in vivo clearance and potentially low oral bioavailability in the animal model. nih.govrsc.org

Absorption and Distribution Studies (Non-Human)

There is no available information in the public domain detailing the absorption and distribution of 7-Fluorospiro[isochromane-1,4'-piperidine] in non-human subjects. Studies investigating the oral bioavailability, plasma protein binding, and tissue distribution of this compound have not been published or made publicly accessible.

Excretion Pathways

Information regarding the excretion pathways of 7-Fluorospiro[isochromane-1,4'-piperidine] in non-human models is not available in the reviewed literature. Consequently, details on the primary routes of elimination, be it renal or fecal, and the extent of metabolic transformation prior to excretion remain unknown.

Advanced Analytical and Characterization Techniques in 7 Fluorospiro Isochromane 1,4 Piperidine Research

Spectroscopic Methods for Structural Elucidation of Novel Analogues

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of newly synthesized molecules. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide a fingerprint of the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including complex spirocyclic systems. ipb.pt It provides detailed information about the carbon-hydrogen framework of a molecule. For 7-Fluorospiro[isochromane-1,4'-piperidine] analogues, both one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are critical. bas.bg

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. Key signals would include those for the aromatic protons on the fluorinated benzene (B151609) ring, the benzylic protons of the isochroman (B46142) moiety, and the distinct protons of the piperidine (B6355638) ring. The fluorine atom would influence the chemical shifts and coupling patterns of nearby aromatic protons.

¹³C NMR: Carbon NMR provides a signal for each unique carbon atom in the molecule. The spectrum would be characterized by signals for the spiro-carbon (a quaternary carbon shared by both rings), the aromatic carbons (with C-F coupling visible for the carbon directly bonded to fluorine), and the aliphatic carbons of the isochroman and piperidine rings. chemicalbook.com

¹⁹F NMR: Fluorine NMR is used to confirm the presence and environment of the fluorine atom.

2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity between the isochroman and piperidine rings through the spiro-carbon. bas.bg NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the three-dimensional conformation of the molecule in solution. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a 7-Fluorospiro[isochromane-1,4'-piperidine] Scaffold Note: These are estimated values based on the constituent parts of the molecule. Actual values will vary based on solvent and specific analogue structure.

Assignment Nucleus Estimated Chemical Shift (ppm) Key Correlations (in 2D NMR)
Aromatic Protons¹H6.8 - 7.5COSY with other aromatic protons; HMBC to aromatic and benzylic carbons.
Isochroman -OCH₂-¹H4.5 - 5.0HMBC to spiro-carbon and aromatic carbons.
Isochroman -CH₂-¹H2.7 - 3.0COSY with -OCH₂- protons; HMBC to aromatic carbons.
Piperidine -NCH₂- (axial/equatorial)¹H2.5 - 3.5HMBC to spiro-carbon and other piperidine carbons.
Piperidine -CH₂- (axial/equatorial)¹H1.5 - 2.0COSY with other piperidine protons.
Spiro-Carbon¹³C70 - 80HMBC from multiple protons on both rings.
Aromatic C-F¹³C160 - 165 (with ¹JCF coupling)HMBC from adjacent aromatic protons.
Other Aromatic Carbons¹³C110 - 140HMBC from aromatic protons.
Isochroman/Piperidine Carbons¹³C25 - 70HSQC to their attached protons. chemicalbook.comchemicalbook.com

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of a compound's molecular formula. americanpharmaceuticalreview.com

In the analysis of 7-Fluorospiro[isochromane-1,4'-piperidine] analogues, electrospray ionization (ESI) is a common technique used to generate the protonated molecular ion [M+H]⁺. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides structural confirmation. Characteristic fragmentation pathways for spirocyclic piperidine structures often involve the cleavage of the piperidine ring or the loss of substituents. nih.govresearchgate.net The presence of the fluorine atom is confirmed by the specific mass of the parent ion.

Table 2: Expected HRMS Data and Key Fragmentation Patterns

Ion Type Description Significance
[M+H]⁺ Protonated molecular ion.Confirms the molecular weight of the synthesized compound. HRMS provides its elemental composition.
Fragment 1 Cleavage across the piperidine ring.Characteristic of the piperidine scaffold; helps confirm the presence of this ring system.
Fragment 2 Loss of the benzyl (B1604629) portion of the isochroman.Confirms the isochroman structure.
Fragment 3 Retro-Diels-Alder or other cleavage of the dihydropyran ring in the isochroman.Provides further evidence for the isochroman moiety.

Chromatographic Purity and Impurity Profiling

Chromatographic methods are essential for separating the target compound from unreacted starting materials, by-products, and degradation products, thereby assessing its purity. ijprajournal.com Impurity profiling is a critical component of chemical research, as even small amounts of impurities can affect experimental outcomes. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and novel chemical entities. ijprajournal.comyoutube.com A validated HPLC method, typically using a reversed-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient and a UV detector, is used to quantify the purity of 7-Fluorospiro[isochromane-1,4'-piperidine]. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. resolvemass.cachimia.ch This hyphenated technique is exceptionally powerful for impurity profiling. nih.govtau.ac.il As the HPLC separates the main compound from its impurities, the mass spectrometer provides the molecular weight of each separated component. This allows for the rapid identification of potential synthesis-related impurities (e.g., precursors, reagents) and degradation products that may form during storage or handling. americanpharmaceuticalreview.com The high sensitivity of LC-MS enables the detection and characterization of impurities present at very low levels. resolvemass.ca

Radiochemical Synthesis and Characterization for Molecular Imaging Research

The presence of a fluorine atom in 7-Fluorospiro[isochromane-1,4'-piperidine] makes it an attractive candidate for development as a Positron Emission Tomography (PET) imaging agent by replacing the stable ¹⁹F with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.gov PET is a powerful molecular imaging technique that allows for the non-invasive study of biological processes in vivo. researchgate.net

The synthesis of the ¹⁸F-labeled version, [¹⁸F]7-Fluorospiro[isochromane-1,4'-piperidine], would typically involve a nucleophilic substitution reaction. A suitable precursor, such as a tosylate, mesylate, or nitro-substituted analogue, would be reacted with cyclotron-produced [¹⁸F]fluoride. nih.gov

Following the radiolabeling reaction, the crude product must be purified and characterized.

Radiochemical Purity: This is determined using radio-HPLC, which combines a standard HPLC system with a radioactivity detector. This ensures that the detected radioactivity corresponds to the desired compound and not to unreacted [¹⁸F]fluoride or radioactive by-products. nih.gov

Radiochemical Yield (RCY): This is the percentage of the initial radioactivity that is incorporated into the final, purified product, corrected for radioactive decay.

Molar Activity (Aₘ): This is a measure of the radioactivity per mole of the compound (expressed in GBq/µmol or Ci/µmol). High molar activity is crucial for receptor imaging studies to ensure that the injected mass of the compound is low enough to avoid pharmacological effects. researchgate.netnih.gov

The successful radiochemical synthesis and characterization would render [¹⁸F]7-Fluorospiro[isochromane-1,4'-piperidine] a viable radiotracer for preclinical and potentially clinical PET imaging research. nih.gov

Radiolabeling Strategies for Fluoro-Spirocyclic Compounds (e.g., [¹⁸F])

The introduction of the positron-emitting radionuclide fluorine-18 (t½ ≈ 109.8 min) into complex molecules like spiro[isochromane-1,4'-piperidine] derivatives is a key step in developing PET radiotracers. nih.govacs.org The most common method for producing [¹⁸F] is the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, which yields no-carrier-added, high specific activity [¹⁸F]fluoride. nih.govsemanticscholar.org This nucleophilic [¹⁸F]fluoride is then used in various labeling strategies.

For fluoro-spirocyclic compounds, a prevalent strategy involves a one-pot, two-step reaction or a direct nucleophilic substitution on a suitable precursor. nih.gov A common approach is the nucleophilic substitution of a leaving group, such as a tosylate (OTs), with [¹⁸F]fluoride. This method has been successfully applied to synthesize analogues of the target compound class, such as [¹⁸F]1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine]. nih.gov The synthesis typically involves heating the tosylate precursor with [¹⁸F]fluoride in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base such as potassium carbonate (K₂CO₃). acs.org

Another advanced strategy that has gained traction for labeling non-activated aromatic rings involves the use of spirocyclic iodonium (B1229267) ylides (SCIDYs). snmjournals.orgsnmjournals.org This technique allows for the regioselective introduction of [¹⁸F]fluoride under metal-free conditions and has been used to simplify and improve the radiosynthesis of various PET tracers. snmjournals.orgsnmjournals.org For example, the synthesis of [¹⁸F]Lorlatinib, a complex molecule, was enabled by an iodonium ylide-based radiofluorination. nih.gov This method could be applicable to the direct fluorination of the aromatic ring in precursors to 7-Fluorospiro[isochromane-1,4'-piperidine].

The choice of solvent and reaction conditions is critical. Solvents like dimethylformamide (DMF) or acetonitrile are often used, and the reaction is typically heated to elevated temperatures (e.g., 150°C) for a short duration to facilitate the labeling before the significant decay of [¹⁸F]. semanticscholar.org Following the reaction, the crude product is purified, commonly using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired radiolabeled compound from unreacted precursors and byproducts.

Table 1: Examples of [¹⁸F]Radiolabeling of Spirocyclic Piperidine Derivatives

CompoundPrecursorLabeling MethodRadiochemical Yield (Isolated)Synthesis Time
[¹⁸F]1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] ([¹⁸F]19)Tosylate precursor (24)Nucleophilic substitution with [¹⁸F]F⁻35-60%Not specified
[¹⁸F]1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] ([¹⁸F]2)Not specified (tosylate implied)One-pot, two-step nucleophilic substitution8-10%Not specified

Radiochemical Purity and Molar Activity Determination

Ensuring the quality of a radiopharmaceutical is paramount for its use in PET imaging. Two key quality control parameters are radiochemical purity and molar activity. nih.gov

Radiochemical Purity (RCP) is the proportion of the total radioactivity in the final product that is present in the desired chemical form. It is a critical measure to ensure that the observed signal in a PET scan comes from the target radiotracer and not from radioactive impurities, which could lead to misinterpretation of the images. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining RCP. iaea.org The method involves a liquid chromatograph equipped with both a radioactivity detector (e.g., a flow-through positron detector) and an ultraviolet (UV) detector. iaea.orgnih.gov

To determine RCP, a sample of the final radiolabeled product is injected into the HPLC system. The UV detector traces the elution of the non-radioactive reference standard ("cold" compound), establishing its retention time. The radioactivity detector simultaneously traces the elution of the radioactive components. The radiochemical identity is confirmed if the retention time of the main radioactive peak matches that of the non-radioactive standard. nih.gov Radiochemical purity is then calculated as the percentage of the area of the desired radiotracer's peak relative to the total area of all radioactive peaks in the chromatogram. For clinical use, RCP is typically required to be greater than 95-99%. nih.govnih.govnih.gov

Molar Activity (Aₘ) , often used interchangeably with specific activity for PET tracers, is the ratio of the amount of radioactivity to the total molar amount of the compound (radioactive and non-radioactive forms). nih.govturkupetcentre.net It is usually expressed in gigabecquerels per micromole (GBq/µmol). semanticscholar.orgnih.gov High molar activity is crucial for receptor-based PET imaging to ensure that the injected mass of the compound is low enough to avoid pharmacological effects or saturation of the target receptors, which would alter the biodistribution of the tracer. turkupetcentre.netacs.org

Molar activity is determined by measuring the total radioactivity of a sample in a dose calibrator and dividing it by the total molar amount of the compound in that same sample. nih.gov The molar amount is quantified using an analytical technique, typically HPLC with a UV detector. A calibration curve is generated by injecting known concentrations of the non-radioactive standard and measuring the corresponding peak areas from the UV chromatogram. The peak area of the compound in the final product sample can then be used to determine its molar concentration from this calibration curve. nih.gov It is important to account for all forms of the compound, including the precursor and any non-radioactive impurities, to calculate the "apparent molar activity." nih.gov

Table 2: Reported Purity and Molar Activity for [¹⁸F]-Labeled Spirocyclic Piperidine Derivatives

CompoundRadiochemical PurityMolar Activity (Aₘ)
[¹⁸F]1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] ([¹⁸F]19)>99%30-55 GBq/µmol
[¹⁸F]1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] ([¹⁸F]2)>99%56-78 GBq/µmol

Future Research Directions and Unexplored Avenues for 7 Fluorospiro Isochromane 1,4 Piperidine

Expansion of Target Space and Disease Area Exploration

The parent spiro[isochromane-piperidine] scaffold has been associated with various biological activities, including the inhibition of histamine (B1213489) release. nih.govnih.govacs.org This provides a logical starting point for exploring the therapeutic potential of 7-Fluorospiro[isochromane-1,4'-piperidine]. Future research should systematically evaluate this fluorinated analog against a broad panel of biological targets to identify novel activities and expand its potential therapeutic applications beyond allergy and inflammation.

Given the structural similarities to known pharmacophores, several target classes warrant investigation. These include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in key pathological pathways. For instance, spiro-piperidine derivatives have shown potent and selective antagonism of the melanin-concentrating hormone 1 receptor (MCH-1R), suggesting a potential role in metabolic disorders. nih.gov Furthermore, the spiro[chromane-2,4'-piperidine] scaffold has been successfully exploited to develop potent G-protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. nih.gov

The inherent three-dimensionality and rigidity of the spirocyclic system can lead to improved selectivity and potency. nih.govresearchgate.netbldpharm.com This structural feature should be leveraged to explore targets where such properties are critical, such as kinases and proteases, which are implicated in oncology and neurodegenerative diseases. The anticancer potential of related spiro[chroman-2,4'-piperidin]-4-one derivatives has already been demonstrated, with some compounds inducing apoptosis in cancer cell lines. researchgate.net Additionally, spiro-piperidine derivatives have shown promise as antileishmanial agents, highlighting their potential in infectious diseases. nih.govresearchgate.net A comprehensive screening campaign against a diverse set of targets will be instrumental in uncovering novel therapeutic opportunities for 7-Fluorospiro[isochromane-1,4'-piperidine].

Development of Novel Synthetic Methodologies for Diversification

The exploration of the structure-activity relationship (SAR) of 7-Fluorospiro[isochromane-1,4'-piperidine] is contingent on the availability of a diverse library of analogs. Therefore, the development of novel and efficient synthetic methodologies is a critical future direction. Existing synthetic routes to spiro[isochromane-piperidine] analogs can serve as a foundation. nih.govnih.gov However, to fully explore the chemical space around this scaffold, more versatile and robust synthetic strategies are required.

Future efforts should focus on developing modular synthetic approaches that allow for the late-stage introduction of diversity at multiple positions of the molecule. This includes the piperidine (B6355638) nitrogen, the isochromane ring, and the spirocyclic center itself. For instance, the development of a "build/couple/pair" strategy, which has been successfully applied to other spirocyclic systems, could enable the rapid generation of a library of analogs with diverse stereochemistry and substitution patterns. aragen.com

Furthermore, the synthesis of bis-spiro piperidines using catalytic methods, such as nano γ-alumina supported Sb(V), showcases the potential for innovative catalytic systems in constructing complex spirocyclic architectures. rsc.org Exploring enantioselective synthetic methods will also be crucial to investigate the impact of stereochemistry on biological activity, as different stereoisomers can exhibit distinct pharmacological profiles. The development of efficient and scalable synthetic routes will not only facilitate SAR studies but also provide the necessary quantities of material for advanced preclinical evaluation.

Advanced Computational Modeling for Predictive ADME and Toxicity (in silico only)

To streamline the drug discovery process and reduce late-stage attrition, the early assessment of absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles is paramount. Advanced computational modeling offers a powerful tool for the in silico prediction of these properties for 7-Fluorospiro[isochromane-1,4'-piperidine] and its derivatives. nih.govnih.gov

Future research should focus on developing and validating robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models specifically tailored for spirocyclic compounds. These models can predict key ADME parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and metabolic stability. researchgate.netiapchem.org The impact of the fluorine substituent on these properties should be a key area of investigation.

Furthermore, in silico toxicity prediction models can be employed to flag potential liabilities early in the discovery process. nih.gov This includes the prediction of cardiotoxicity (e.g., hERG inhibition), genotoxicity, and hepatotoxicity. By integrating these predictive models into the design-synthesis-test cycle, researchers can prioritize compounds with favorable drug-like properties and minimize the synthesis of compounds with a high probability of failure.

Table 1: Key in silico ADME/Tox Parameters for Evaluation

Parameter CategorySpecific Endpoints to ModelRationale
Absorption Caco-2 permeability, Human Intestinal Absorption (HIA)Predict oral bioavailability.
Distribution Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetrationAssess compound distribution in the body and potential for CNS activity.
Metabolism Cytochrome P450 (CYP) inhibition and isoform specificity (e.g., CYP3A4, CYP2D6)Predict potential for drug-drug interactions and metabolic clearance pathways.
Excretion Renal clearanceEstimate the primary route of elimination from the body.
Toxicity hERG inhibition, Ames mutagenicity, Hepatotoxicity, CarcinogenicityIdentify potential safety concerns early in the drug discovery process.

Strategic Integration of High-Throughput Screening with Rational Design

The discovery of novel biological activities for 7-Fluorospiro[isochromane-1,4'-piperidine] can be accelerated through the strategic integration of high-throughput screening (HTS) and rational design. acs.orglifechemicals.com HTS allows for the rapid screening of large compound libraries against a multitude of biological targets, while rational design utilizes structural information to guide the optimization of hit compounds.

Future research should involve the screening of a focused library of 7-Fluorospiro[isochromane-1,4'-piperidine] derivatives against a diverse range of assays representing different target classes and disease areas. nih.gov The unique three-dimensional nature of the spirocyclic scaffold makes it an attractive candidate for inclusion in screening libraries aimed at exploring novel chemical space. chemdiv.com

Once initial hits are identified from HTS, a rational design approach can be employed to optimize their potency, selectivity, and pharmacokinetic properties. This will involve the use of structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to elucidate the binding mode of the compounds to their targets. This structural information will then guide the design of new analogs with improved properties. This iterative cycle of screening, structural analysis, and rational design will be crucial for the successful development of therapeutic candidates based on the 7-Fluorospiro[isochromane-1,4'-piperidine] scaffold.

Application of the Spiroisochromane-Piperidine Scaffold in Chemical Biology Probes

Beyond its potential as a therapeutic agent, the spiroisochromane-piperidine scaffold can be a valuable tool in chemical biology. Chemical probes are small molecules used to study biological systems and validate drug targets. The development of potent and selective probes based on the 7-Fluorospiro[isochromane-1,4'-piperidine] scaffold could enable the interrogation of novel biological pathways.

Future research should focus on the design and synthesis of "probe-quality" molecules derived from this scaffold. This involves optimizing for high potency and selectivity for a specific target, as well as incorporating functionalities that allow for downstream applications, such as affinity chromatography for target identification or fluorescent labeling for cellular imaging. The inherent drug-like properties of the spirocyclic scaffold make it an excellent starting point for the development of such probes. nih.govnih.govacs.org

By developing chemical probes based on 7-Fluorospiro[isochromane-1,4'-piperidine], researchers can gain a deeper understanding of the biological roles of its targets and potentially uncover new therapeutic strategies. This approach not only adds value to the scaffold itself but also contributes to the broader field of chemical biology and drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.